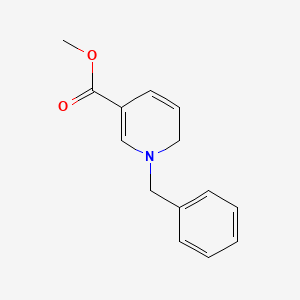![molecular formula C17H20O2S2 B14463696 2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) CAS No. 67610-65-5](/img/structure/B14463696.png)
2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) is an organic compound characterized by the presence of two ethan-1-ol groups connected through a diphenylmethylene disulfide bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) typically involves the reaction of diphenylmethane with ethan-1-ol in the presence of a disulfide-forming reagent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the formation of the desired disulfide bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry.
化学反应分析
Types of Reactions
2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bridge, yielding thiol derivatives.
Substitution: The ethan-1-ol groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Ethers and esters.
科学研究应用
2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) exerts its effects involves the interaction of its disulfide bridge with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins and enzymes. This compound may also interact with cellular membranes and proteins, affecting their structure and function.
相似化合物的比较
Similar Compounds
2,2’-Disulfanediylbis(ethan-1-ol): Similar structure but lacks the diphenylmethylene group.
Diphenyl disulfide: Contains the disulfide bridge but lacks the ethan-1-ol groups.
Ethan-1-ol derivatives: Compounds with similar ethan-1-ol groups but different bridging structures.
Uniqueness
2,2’-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol) is unique due to the combination of its diphenylmethylene disulfide bridge and ethan-1-ol groups
属性
CAS 编号 |
67610-65-5 |
|---|---|
分子式 |
C17H20O2S2 |
分子量 |
320.5 g/mol |
IUPAC 名称 |
2-[2-hydroxyethylsulfanyl(diphenyl)methyl]sulfanylethanol |
InChI |
InChI=1S/C17H20O2S2/c18-11-13-20-17(21-14-12-19,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18-19H,11-14H2 |
InChI 键 |
OQZZONXGVXCSPK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(SCCO)SCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


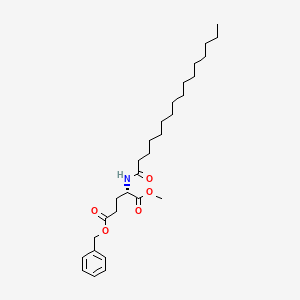
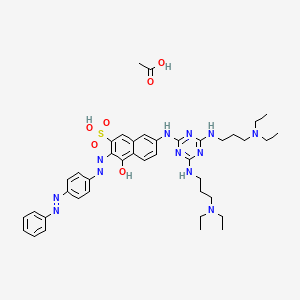
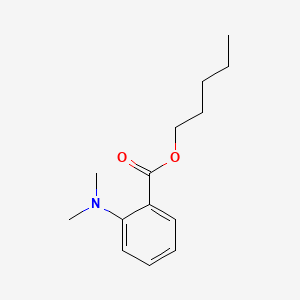
![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)
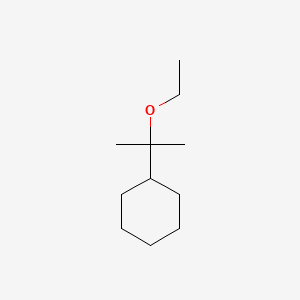

methanone](/img/structure/B14463638.png)
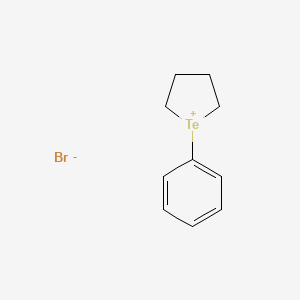
![Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride](/img/structure/B14463656.png)
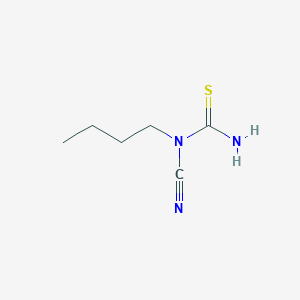
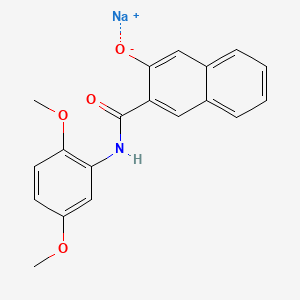
![N-[(Benzyloxy)methyl]-N-butylbutan-1-amine](/img/structure/B14463673.png)
![5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol](/img/structure/B14463678.png)
